molecular formula C18H18O3 B1292233 2-Acetoxy-4'-isopropylbenzophenone CAS No. 890098-36-9

2-Acetoxy-4'-isopropylbenzophenone

Cat. No.: B1292233
CAS No.: 890098-36-9
M. Wt: 282.3 g/mol
InChI Key: KXQUBSAYMZBEGO-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-isopropylbenzophenone is an organic compound belonging to the benzophenone family. It is commonly used in various industries, including cosmetics, medicine, plastics, and printing. The compound has the molecular formula C18H18O3 and a molecular weight of 282.3 g/mol .

Preparation Methods

The synthesis of 2-Acetoxy-4’-isopropylbenzophenone involves several steps. One common method includes the acetylation of 4’-isopropylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetoxy-4’-isopropylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of plastics, coatings, and printing inks due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. This property makes it useful in applications such as UV-curable coatings and sunscreens .

Comparison with Similar Compounds

2-Acetoxy-4’-isopropylbenzophenone can be compared with other benzophenone derivatives, such as:

    Benzophenone-3 (Oxybenzone): Commonly used in sunscreens for its UV-absorbing properties.

    Benzophenone-4 (Sulisobenzone): Used in cosmetics and personal care products for UV protection.

    Benzophenone-5 (BP-5): Similar to 2-Acetoxy-4’-isopropylbenzophenone, used in various industrial applications.

The uniqueness of 2-Acetoxy-4’-isopropylbenzophenone lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to other benzophenone derivatives.

Properties

IUPAC Name

[2-(4-propan-2-ylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12(2)14-8-10-15(11-9-14)18(20)16-6-4-5-7-17(16)21-13(3)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUBSAYMZBEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641576
Record name 2-[4-(Propan-2-yl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-36-9
Record name 2-[4-(Propan-2-yl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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